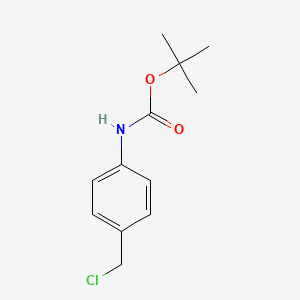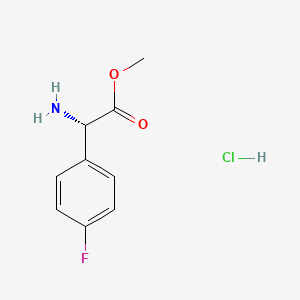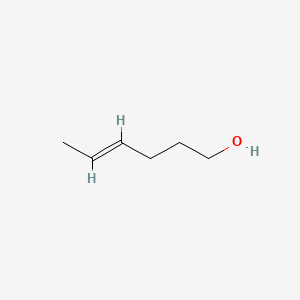
4-Hexen-1-OL
描述
4-Hexen-1-OL is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in its six-carbon chain. This compound is also known as (E)-4-Hexen-1-OL when it exists in its trans configuration. It is a colorless liquid with a pleasant odor and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Hexen-1-OL can be synthesized through several methods:
Addition Reaction: One common method involves the addition reaction of 2,3-dihydro furan with bromine to obtain 2,3-dibromo tetrahydro pyrane, followed by dehydrobromination to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the hydroformylation of 1,3-butadiene followed by hydrogenation. This process involves the reaction of 1,3-butadiene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 4-Hexenal, which is then hydrogenated to produce this compound .
化学反应分析
Types of Reactions
4-Hexen-1-OL undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 4-Hexenoic acid
Reduction: 4-Hexanol
Substitution: 4-Hexenyl chloride
科学研究应用
4-Hexen-1-OL has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Hexen-1-OL involves its interaction with various molecular targets and pathways:
相似化合物的比较
4-Hexen-1-OL can be compared with other similar compounds such as:
This compound, (Z)-: This is the cis isomer of this compound, differing in the spatial arrangement of the double bond.
3-Hexen-1-OL: This compound has the double bond between the third and fourth carbon atoms, resulting in different chemical properties.
2-Hexen-1-OL: This compound has the double bond between the second and third carbon atoms, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific double bond position and its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
(E)-hex-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIODUHBZHNXFP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878841 | |
| Record name | 4-Hexen-1-ol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a powerful, green cooked vegetable odour | |
| Record name | 4-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol | |
| Record name | 4-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840-0.860 (20°) | |
| Record name | 4-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
928-92-7, 6126-50-7 | |
| Record name | (E)-4-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexen-1-ol, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexen-1-ol, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexen-1-ol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hexen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXEN-1-OL, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHB2532C2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Hexen-1-ol?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, GC-MS analysis has been used to identify and quantify this compound in essential oils from lavender . NMR spectroscopy (1H NMR and 13C NMR) has been used to elucidate the structure of this compound and its biotransformation products.
Q3: What is the significance of this compound in an ecological context?
A3: this compound plays a crucial role in plant-insect interactions. Research indicates that it acts as a volatile semiochemical, notably attracting the diamondback moth (Plutella xylostella) to cabbage plants. This attraction is believed to be mediated by the interaction of this compound with odorant binding proteins (OBPs) and odorant receptors (ORs) in the insect's olfactory system.
Q4: Are there any other insect species attracted to this compound?
A4: Yes, studies have shown that this compound, in combination with phenylacetaldehyde, can enhance the attraction of certain moth species like corn earworm and European corn borer. This suggests a potential role for this compound in pest management strategies.
Q5: Has this compound been investigated for its use as a mosquito attractant?
A5: Yes, researchers have explored the potential of this compound and its analogs as attractants for Aedes albopictus and Culex quinquefasciatus mosquitoes. While this compound itself didn't show significant attraction, some analogs, particularly in combination with carbon dioxide, displayed promising results.
Q6: Can this compound be synthesized from natural sources?
A6: Yes, 2-isopropyliden-5-methyl-4-hexen-1-yl butyrate, a sex pheromone found in mealybugs, can be synthesized starting with lavandulol. Lavandulol is a naturally occurring compound found in lavender essential oil. By utilizing acid-promoted double-bond migration, lavandulol can be converted to the desired pheromone. This approach offers a sustainable method for mealybug pest management.
Q7: How does the structure of this compound relate to its activity?
A7: The presence of a terminal double bond and a hydroxyl group in this compound appears to be crucial for its biological activity, particularly in attracting certain insect species. Modifying the position of the double bond or the length of the carbon chain can significantly influence its attractiveness.
Q8: What is the significance of the double bond in this compound in terms of chemical reactivity?
A8: The double bond in this compound makes it susceptible to various chemical reactions, including oxidation and isomerization. Researchers have investigated the selective oxidation of this compound using gold and palladium catalysts, demonstrating the possibility of targeting specific functional groups.
Q9: Can you elaborate on the use of gold catalysts in the oxidation of this compound?
A9: Supported gold catalysts, particularly those on graphite, have demonstrated effectiveness in the oxidation of this compound using air as the oxidant and tert-butyl hydroperoxide (TBHP) as an initiator. The catalytic activity can be further enhanced by employing specific preparation methods, such as sol-immobilization followed by solvent treatment.
Q10: What other factors influence the catalytic oxidation of this compound?
A10: The selectivity of the oxidation reaction, particularly in molecules with multiple functional groups like this compound, can be influenced by factors such as catalyst composition (e.g., gold-palladium ratio), support material, temperature, and the presence of radical initiators. Careful optimization of these parameters is crucial for achieving the desired product selectivity.
Q11: What analytical techniques are commonly used to identify and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze this compound, especially in complex mixtures like plant extracts and essential oils. , Solid-phase microextraction (SPME) is a common sample preparation technique used in conjunction with GC-MS for volatile compounds like this compound.
Q12: Is there any information available regarding the environmental impact of this compound?
A12: While specific ecotoxicological data might be limited, the research highlights the importance of responsible practices when using this compound, especially in agricultural settings. Understanding its degradation pathways and potential effects on non-target organisms is crucial for minimizing any negative ecological impacts.
Q13: What about the safety profile of this compound?
A13: Information on the toxicity and safety of this compound is available through organizations like the Research Institute for Fragrance Materials (RIFM). RIFM has conducted safety assessments on this compound, providing valuable data for its safe use in various applications. ,
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


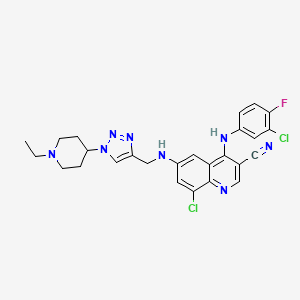
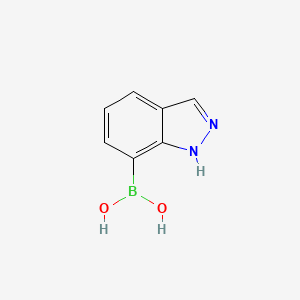

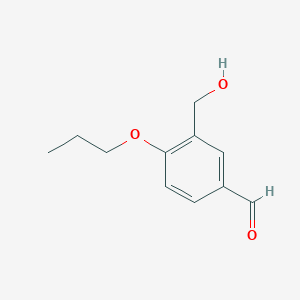
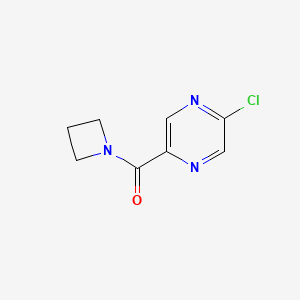
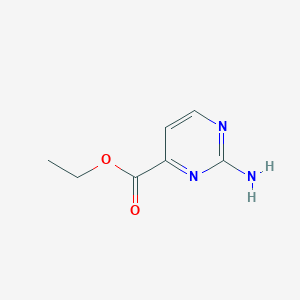
![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
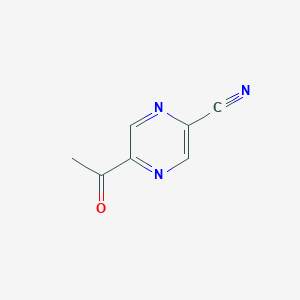
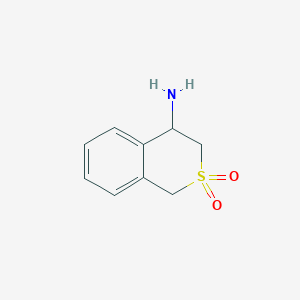
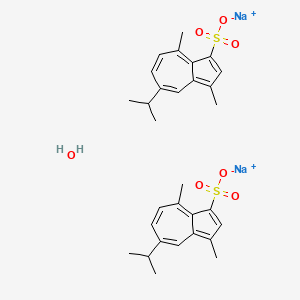
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
